Cas no 495-23-8 (Thiamine phosphoric acid ester)

Thiamine phosphoric acid ester structure
495-23-8 structure
Product Name:Thiamine phosphoric acid ester
CAS No:495-23-8
MF:C12H17N4O4PS
MW:344.326541662216
CID:6643621
PubChem ID:3382778
Update Time:2024-03-02

Thiamine phosphoric acid ester Chemical and Physical Properties

Names and Identifiers

    • Thiamine phosphoric acid ester
    • thiamine(1+) monophosphate(1-)
    • 71F2V60NN0
    • DTXSID501114461
    • CHEBI:37574
    • 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate
    • UNII-71F2V60NN0
    • thiamine(1+) monophosphate
    • 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-(hydrogen phosphonatooxy)ethyl]-4-methyl-1,3-thiazol-3-ium
    • HZSAJDVWZRBGIF-UHFFFAOYSA-N
    • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(phosphonooxy)ethyl)-, inner salt
    • SCHEMBL4323335
    • 3-[(4-Aamino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]thiazolium inner salt
    • 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl hydrogen phosphate
    • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(phosphonooxy)ethyl)-
    • Thiamine ester phosphate
    • 495-23-8
    • MONOPHOSPHOTHIAMINE INNER SALT
    • Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, inner salt
    • DB03416
    • thiamine monophosphate
    • Q27094344
    • 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl hydrogen phosphate
    • Inchi: 1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)
    • InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-N
    • SMILES: S1C=[N+](CC2=CN=C(C)N=C2N)C(C)=C1CCOP(=O)([O-])O

Computed Properties

  • Exact Mass: 344.07081321g/mol
  • Monoisotopic Mass: 344.07081321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 154Ų
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